molecular formula C16H20O4 B2877510 (E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid CAS No. 168169-98-0

(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid

Cat. No.: B2877510
CAS No.: 168169-98-0
M. Wt: 276.332
InChI Key: TWMCIJDQYXIRRL-PKNBQFBNSA-N
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Description

(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid (CAS No. 168169-98-0) is a synthetic compound with the molecular formula C₁₆H₂₀O₄ and a molecular weight of 276.33 g/mol . Structurally, it features a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring, linked to a methyl-substituted acrylic acid moiety.

Properties

IUPAC Name

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-11(16(17)18)9-12-7-8-14(19-2)15(10-12)20-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H,17,18)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCIJDQYXIRRL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)OC2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OC)OC2CCCC2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid, with CAS number 168169-98-0, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological effects, and potential applications in various fields.

  • Molecular Formula : C17H20O4
  • Molecular Weight : 288.34 g/mol
  • Structure : The compound features a methylacrylic acid backbone substituted with a cyclopentyloxy and methoxy group on the aromatic ring, contributing to its unique chemical behavior.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown:

  • Cytotoxic Effects : Various derivatives have been tested against cancer cell lines such as HepG2 and A549, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxicity .
  • Mechanisms of Action : The mechanisms often involve induction of apoptosis through activation of caspases and cell cycle arrest .
CompoundCell LineIC50 (μM)Mechanism
Compound AHepG210Apoptosis via caspase activation
Compound BA54915Cell cycle arrest in S phase

Anti-inflammatory Effects

In addition to anticancer properties, the compound may exhibit anti-inflammatory effects. In silico analyses suggest that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .

Antioxidant Activity

The antioxidant capacity of this compound has been inferred from studies on structurally related compounds. These compounds often demonstrate the ability to scavenge free radicals and reduce oxidative stress markers in cellular models .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects. In silico studies have shown that certain metabolites derived from similar structures can interact with cytochrome P450 enzymes, potentially leading to adverse effects such as hepatotoxicity and reproductive toxicity .

Case Studies

  • Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, primarily through apoptosis induction.
  • Inflammatory Response Model : Another investigation used a lipopolysaccharide (LPS) induced inflammation model in vitro. The compound reduced the levels of inflammatory mediators significantly compared to control groups.

Future Directions

Further research is warranted to:

  • Validate the biological activities through comprehensive in vitro and in vivo studies.
  • Explore potential therapeutic applications in cancer treatment and inflammatory diseases.
  • Investigate the pharmacokinetics and metabolism of this compound to understand its bioavailability and safety profile.

Scientific Research Applications

Based on the search results, here's what is known about the applications of (E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid:

This compound
this compound is an organic compound with a unique structure, which includes a cyclopentyloxy group and a methoxyphenyl moiety attached to a methylacrylic acid backbone. It has potential applications in pharmaceutical and biochemical research because of its interesting chemical properties and biological activities. The presence of both cyclopentyl and methoxy groups suggests that it may interact with various biological targets, potentially influencing metabolic pathways or cellular functions.

Potential Applications

  • Pharmaceutical and Biochemical Research The compound exhibits potential applications in these fields due to its chemical properties and biological activities.
  • Interaction studies Interaction studies involving this compound would focus on elucidating the compound's pharmacological profile.

Reactions
The chemical behavior of this compound can be analyzed through various types of reactions:

  • Esterification
  • Hydrolysis
  • Oxidation
  • Reduction

These reactions are crucial for understanding how this compound can be synthesized or modified for specific applications.

Synthesis
The synthesis of this compound can be achieved through several methods:

  • Grignard reaction
  • Wittig reaction
  • Ester hydrolysis

These synthetic routes highlight the versatility in creating this compound and its derivatives for research purposes.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
4-Methoxyphenylacetic AcidContains a methoxy group on a phenyl ringKnown for anti-inflammatory properties
CyclopentylmethanolCyclopentane ring without acrylic acidUsed as a solvent and intermediate in organic synthesis
2-Methylacrylic AcidSimple acrylic structureCommonly used in polymerization reactions

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in PDE IV Inhibitor Research

The compound shares structural homology with 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one, a phosphodiesterase IV (PDE IV) inhibitor synthesized via reductive domino transformations . Both compounds feature the 3-(cyclopentyloxy)-4-methoxyphenyl motif, critical for PDE IV binding. However, the acrylic acid moiety in the target compound replaces the pyrrolizinone ring in the PDE IV inhibitor, altering solubility and bioavailability (Table 1).

Table 1: Structural and Functional Comparison with PDE IV Inhibitors
Feature Target Compound PDE IV Inhibitor (7-[3-(CPO)-4-MP]HPO)
Core Structure Acrylic acid derivative Pyrrolizinone
Molecular Weight 276.33 g/mol 331.39 g/mol
Key Substituents Cyclopentyloxy, methoxy, methylacrylic acid Cyclopentyloxy, methoxy, pyrrolizinone
Solubility in DMSO 10 mM 5–10 mM (estimated)
Pharmacological Target Not fully characterized PDE IVb enzyme inhibition

Anti-Inflammatory Chalcone Derivatives

Chalcone derivatives, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) and (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2), exhibit potent anti-inflammatory and antioxidant activities . While these compounds lack the cyclopentyloxy group, they share the methoxyphenyl and acrylic acid-like enone motifs.

Key Differences:
  • Biological Activity : Chalcones (e.g., Compound 1d) show dose-dependent antioxidant effects in PC12 cells (EC₅₀: 10–50 μM), whereas the target compound’s activity remains uncharacterized in published studies .

Thrombopoietin Mimetics

(R)-(E)-3-(2,6-dichloro-4-{4-[3-(1-hexyloxyethyl)-2-methyloxyphenyl]thiazol-2-ylcarbamoyl}phenyl)-2-methylacrylic acid (C-3A) is a thrombopoietin receptor agonist with a structurally complex acrylic acid backbone . Unlike the target compound, C-3A incorporates dichlorophenyl and thiazole groups, enabling selective receptor binding.

Table 2: Comparison with Thrombopoietin Mimetics
Feature Target Compound C-3A Thrombopoietin Mimetic
Molecular Weight 276.33 g/mol 634.52 g/mol (estimated)
Key Functional Groups Cyclopentyloxy, methoxy Dichlorophenyl, thiazole, hexyloxyethyl
Pharmacological Target Undefined Thrombopoietin receptor agonism
Melting Point Not reported 139–141°C

Notes

  • Structural modifications (e.g., replacing cyclopentyloxy with hydroxyl groups) could enhance solubility but may reduce target affinity, as seen in chalcone derivatives .
  • Cross-disciplinary studies (e.g., combining PDE IV inhibitor design with chalcone antioxidant mechanisms) may unlock novel applications for this compound class.

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